molecular formula C20H26O4-2 B1264323 gibberellin A12(2-)

gibberellin A12(2-)

Cat. No. B1264323
M. Wt: 330.4 g/mol
InChI Key: UJFQJDAESQJXTG-UFUZVNNQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A12(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A12. It is a gibberellin carboxylic acid anion and a dicarboxylic acid dianion. It is a conjugate base of a gibberellin A12.

Scientific Research Applications

Role in Plant Growth and Development

Gibberellins, including Gibberellin A12(2-), are crucial diterpene plant hormones that regulate a variety of growth and developmental processes in plants. They are integral to seed germination, stem elongation, flowering, and fruit development. Gibberellins are synthesized through complex pathways and their concentrations in plant tissues are meticulously regulated during development and in response to environmental stimuli (Yamaguchi, 2008).

Gibberellin Signaling

Gibberellin signaling involves the interaction with the receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). This interaction promotes the degradation of DELLA proteins, which are transcriptional regulators, thereby controlling gene expression. The interaction of GID1 with gibberellins is crucial for plant growth and development, and this receptor-mediated mechanism is a distinctive feature of gibberellin perception (Murase et al., 2008).

Effects on Photosynthesis and Stress Response

Gibberellin A12(2-) plays a role in modulating the photosynthetic response of plants under weak light conditions. It has been observed that gibberellin treatments can significantly improve various photosynthetic parameters, enhance antioxidant enzyme activities, and regulate the metabolism of reactive oxygen species, thereby enhancing the adaptability of plants to low light stress (Fu et al., 2023).

Impact on Seed Germination and Growth

Gibberellins, including Gibberellin A12(2-), have been studied for their effects on seed germination and growth. They are known to break dormancy and accelerate the germination process. For instance, studies have shown that gibberellin treatments can increase germination rates, enhance seed vigor, and improve various growth parameters in seedlings (Ayuningtyas et al., 2017).

Agricultural Applications

The application of gibberellins, including Gibberellin A12(2-), has been explored in agriculture to stimulate out-of-season growth, accelerate growth through reserve mobilization, and promote flowering in crops. However, their use in agriculture requires careful consideration of concentration and application rates to achieve cost-effective responses without negative side effects (Matthew et al., 2009).

properties

Molecular Formula

C20H26O4-2

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate

InChI

InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,15+,18+,19-,20+/m1/s1

InChI Key

UJFQJDAESQJXTG-UFUZVNNQSA-L

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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